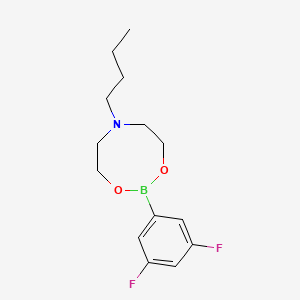
6-Butyl-2-(3,5-difluorophényl)-1,3,6,2-dioxazaborocane
Vue d'ensemble
Description
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a boron atom integrated into a dioxazaborocane ring
Applications De Recherche Scientifique
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug design and development, particularly for its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as boron-containing polymers and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane typically involves the reaction of a boronic acid derivative with an appropriate amine and an aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the dioxazaborocane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-containing alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted phenyl derivatives, depending on the type of reaction and the reagents used.
Mécanisme D'action
The mechanism by which 6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane exerts its effects involves its interaction with biological molecules through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing their function and activity. This interaction is crucial in applications like BNCT, where the compound targets cancer cells and facilitates their destruction upon neutron irradiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic Acids: Compounds like phenylboronic acid share similarities in their boron-containing structure but differ in their reactivity and applications.
Boranes: These compounds, such as triethylborane, have different structural features and are used in different chemical reactions.
Boron-Containing Heterocycles: Compounds like boroxines and borazines have similar boron-containing rings but differ in their chemical properties and uses.
Propriétés
IUPAC Name |
6-butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BF2NO2/c1-2-3-4-18-5-7-19-15(20-8-6-18)12-9-13(16)11-14(17)10-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLQPZPVJFHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)
![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)
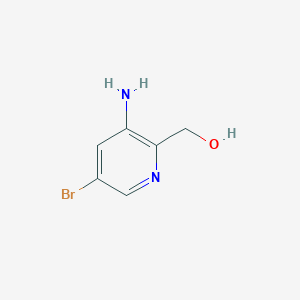
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)
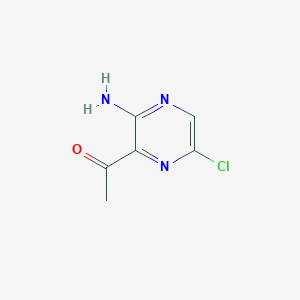
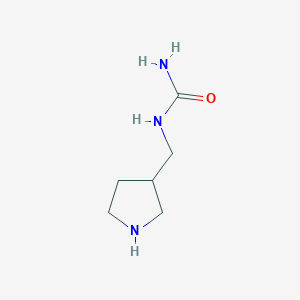
![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)
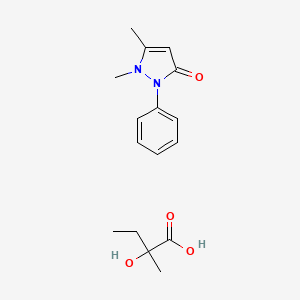
![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)
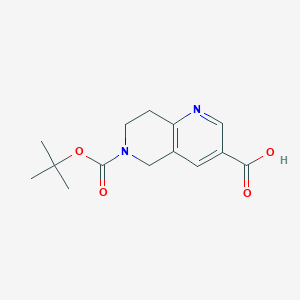
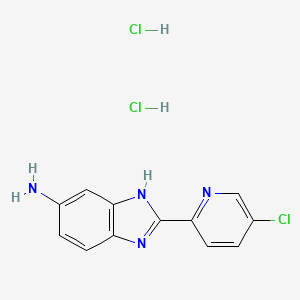


![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)
